molecular formula C30H38O6 B1246563 kadlongilactone A

kadlongilactone A

Cat. No.: B1246563
M. Wt: 494.6 g/mol
InChI Key: JDOHERDAOGEJFF-ASWXAAPUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Kadlongilactone A is a hexacyclic triterpenoid isolated from the leaves and stems of Kadsura longipedunculata and has been found to exhibit cytotoxicity aganist human tumour cells. It has a role as a metabolite and an antineoplastic agent. It is a hexacyclic triterpenoid, a terpene lactone, a tertiary alcohol and a secondary alcohol.

Scientific Research Applications

Novel Triterpene Dilactones from Kadsura longipedunculata

Kadlongilactones A and B, identified as novel triterpene dilactones, were isolated from the leaves and stems of Kadsura longipedunculata. These compounds have a unique hexacyclic skeleton, which is unprecedented. They were found to exert significant inhibitory effects against human tumor K562 cells (Pu et al., 2005).

Structural Elucidation and Cytotoxicity

Further research led to the isolation and structural elucidation of four new triterpenoids, kadlongilactones C-F, from Kadsura longipedunculata. These compounds showed significant cytotoxicity against various cell lines, including A549, HT-29, and K562, demonstrating their potential in cancer research (Pu et al., 2007).

Synthesis of Kadlongilactones

A study in 2023 explored the synthesis of the ABC ring system of kadlongilactones, highlighting the ongoing research interest in the synthesis and potential applications of these compounds (Li et al., 2023).

Properties

Molecular Formula

C30H38O6

Molecular Weight

494.6 g/mol

IUPAC Name

(1R,2S,5R,13S,15R,18S,23R,24S,26R)-13,26-dihydroxy-1,6,6,20,24-pentamethyl-7,22-dioxahexacyclo[13.12.0.02,13.05,11.016,25.018,23]heptacosa-9,11,16(25),19-tetraene-8,21-dione

InChI

InChI=1S/C30H38O6/c1-15-10-18-11-19-21-13-30(34)12-17-6-9-24(32)36-28(3,4)20(17)7-8-23(30)29(21,5)14-22(31)25(19)16(2)26(18)35-27(15)33/h6,9-10,12,16,18,20-23,26,31,34H,7-8,11,13-14H2,1-5H3/t16-,18+,20+,21-,22+,23-,26-,29+,30+/m0/s1

InChI Key

JDOHERDAOGEJFF-ASWXAAPUSA-N

Isomeric SMILES

C[C@@H]1[C@H]2[C@@H](CC3=C1[C@@H](C[C@@]4([C@H]3C[C@]5([C@H]4CC[C@@H]6C(=C5)C=CC(=O)OC6(C)C)O)C)O)C=C(C(=O)O2)C

SMILES

CC1C2C(CC3=C1C(CC4(C3CC5(C4CCC6C(=C5)C=CC(=O)OC6(C)C)O)C)O)C=C(C(=O)O2)C

Canonical SMILES

CC1C2C(CC3=C1C(CC4(C3CC5(C4CCC6C(=C5)C=CC(=O)OC6(C)C)O)C)O)C=C(C(=O)O2)C

Synonyms

kadlongilactone A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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